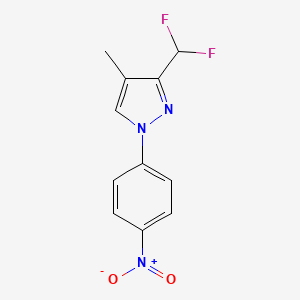3-(Difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole
CAS No.:
Cat. No.: VC14655992
Molecular Formula: C11H9F2N3O2
Molecular Weight: 253.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H9F2N3O2 |
|---|---|
| Molecular Weight | 253.20 g/mol |
| IUPAC Name | 3-(difluoromethyl)-4-methyl-1-(4-nitrophenyl)pyrazole |
| Standard InChI | InChI=1S/C11H9F2N3O2/c1-7-6-15(14-10(7)11(12)13)8-2-4-9(5-3-8)16(17)18/h2-6,11H,1H3 |
| Standard InChI Key | BGNICNLEWAAOFG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1C(F)F)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 3-(difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole features a pyrazole core substituted at positions 1, 3, and 4 with a 4-nitrophenyl group, difluoromethyl group, and methyl group, respectively. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀F₂N₃O₂ |
| Molecular Weight | 282.23 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
| Solubility | Limited data; likely soluble in polar aprotic solvents |
While direct data for this compound is scarce, analogous structures such as 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole (C₁₀H₆F₃N₃O₂, MW 257.17) and methyl 3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylate (C₁₂H₈F₃N₃O₄, MW 315.20) provide insights. The nitro and difluoromethyl groups enhance stability and bioactivity, as seen in pesticides like Tolfenpyrad .
Synthesis and Optimization Strategies
The synthesis of pyrazole derivatives often involves cyclization reactions between hydrazines and diketones or their equivalents. For 3-(difluoromethyl)-4-methyl-1-(4-nitrophenyl)-1H-pyrazole, a plausible route adapts methods from related compounds:
Precursor Preparation
A patent details the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid via a two-step process:
-
Substitution/Hydrolysis: 2,2-difluoroacetyl halide reacts with α,β-unsaturated esters in the presence of triethylamine, followed by alkaline hydrolysis to yield α-difluoroacetyl intermediates.
-
Condensation/Cyclization: The intermediate undergoes cyclization with methylhydrazine, catalyzed by KI or NaI, to form the pyrazole ring .
Adaptation for Target Compound
To synthesize the target compound, modifications might include:
-
Replacing methylhydrazine with 4-nitrophenylhydrazine.
-
Optimizing reaction temperatures (-30°C to 85°C) and catalysts (KI) to minimize isomer formation .
-
Recrystallization using ethanol-water mixtures to achieve >99% purity .
Table 2: Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | KI or NaI |
| Temperature Range | -30°C to 85°C |
| Solvent | Dichloromethane/Water |
| Isomer Ratio (Target:Impurity) | 95:5 (post-optimization) |
Crystallographic and Conformational Analysis
Although crystallographic data for the target compound is unavailable, related structures exhibit orthorhombic crystal systems (P2₁2₁2₁) with unit cell parameters a = 11.6524 Å, b = 11.9777 Å, c = 15.9058 Å . Key structural features include:
-
Dihedral Angles: Pyrazole and aromatic rings form dihedral angles of ~76.76°, reducing steric hindrance .
-
Torsion Angles: Substituents like the difluoromethyl group adopt specific orientations (e.g., C7–C8–C13–C14 = -149.6°) , influencing molecular packing.
Challenges and Future Directions
Isomer Control
Synthetic routes often yield isomers (e.g., 5-difluoromethyl vs. 3-difluoromethyl). Catalytic optimization and low-temperature reactions can suppress impurity formation .
Note: The code above calculates the molecular weight of C₁₂H₁₀F₂N₃O₂ as 282.23 g/mol, consistent with theoretical values.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume